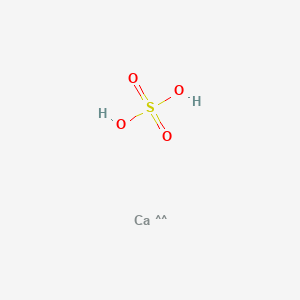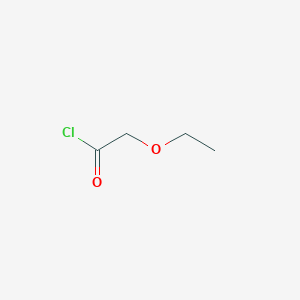
PEROXYDE DE CYCLOHEXANONE
Vue d'ensemble
Description
CYCLOHEXANONE PEROXIDE is a chemical compound with the molecular formula C12H22O5. It is known for its strong oxidizing properties and is commonly used as a cross-linking agent and initiator in the synthesis of rubber and plastics . This compound appears as a white or pale yellow crystalline powder and is soluble in alcohol, benzene, acetic acid, petroleum ether, and acetone, but insoluble in water .
Applications De Recherche Scientifique
CYCLOHEXANONE PEROXIDE has several scientific research applications:
Biology: Studied for its potential use in biological systems as an oxidizing agent.
Medicine: Investigated for its potential therapeutic applications due to its strong oxidizing properties.
Industry: Used in the production of various industrial products, including adhesives, coatings, and sealants.
Mécanisme D'action
Target of Action
Cyclohexanone Peroxide primarily targets the process of free radical polymerization . It acts as a curing agent or an initiator in this process, facilitating the formation of high polymers such as polyesters, polyethylene, and polypropylene .
Mode of Action
The compound interacts with its targets through a series of chain propagation reactions . It decomposes via degenerate branching reactions under the action of alkoxyl, alkyl, and peroxyl radicals, as well as via nonradical channels to form alcohol and ketone .
Biochemical Pathways
Cyclohexanone Peroxide affects the biochemical pathways involved in the liquid-phase oxidation of cyclohexane . During the oxidation of cyclohexane, cyclohexanone is formed from peroxyl radicals, as well as by the decomposition of cyclohexyl hydroperoxide and chain-radical oxidation of cyclohexanol .
Result of Action
The result of Cyclohexanone Peroxide’s action is the production of cyclohexanol and cyclohexanone, key materials in the production of Nylon . The compound’s action also leads to the formation of 2-hydroperoxycyclohexanone, which predominantly decomposes to form 2-hydroxycyclohexanone .
Analyse Biochimique
Cellular Effects
Given its strong oxidizing properties, it could potentially cause oxidative stress in cells, which could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an oxidizing agent, it could potentially cause oxidative modifications to biomolecules, which could alter their function .
Méthodes De Préparation
CYCLOHEXANONE PEROXIDE can be synthesized through the following methods:
-
Method 1
Reactants: Cyclohexanone and 30% hydrogen peroxide.
Procedure: Cool 196.3g of cyclohexanone and 220ml of 30% hydrogen peroxide to below 10°C. Gradually add hydrogen peroxide to cyclohexanone while maintaining the temperature below 15°C. Add 24ml of 2mol/L hydrochloric acid at 15°C, keeping the temperature below 30°C. The mixture will gradually solidify. Stir continuously to prevent clumping. Add 400ml of distilled water, filter, and wash the filter cake with distilled water 2-3 times.
-
Method 2
Reactants: Freshly distilled cyclohexanone and 28% hydrogen peroxide.
Procedure: Add 980g (10mol) of freshly distilled cyclohexanone to an enamel basin and cool to below 5°C. Add 1.2L (10mol) of 28% hydrogen peroxide cooled to below 5°C while stirring. The reaction is exothermic and the temperature rises to 40°C. Cool to below 15°C, and slowly add 200ml of 2mol/L hydrochloric acid. The temperature rises to about 30°C. Stir, filter, wash with 2L of distilled water twice, and neutralize with 4% sodium hydroxide to pH 6.
Analyse Des Réactions Chimiques
CYCLOHEXANONE PEROXIDE undergoes various chemical reactions, including:
Oxidation: As a peroxide, it is a strong oxidizing agent and can oxidize a variety of organic compounds.
Reduction: It can be reduced to cyclohexanol and cyclohexanone under appropriate conditions.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common reagents and conditions used in these reactions include hydrogen peroxide, hydrochloric acid, and sodium hydroxide . Major products formed from these reactions include cyclohexanol, cyclohexanone, and various substituted cyclohexane derivatives .
Comparaison Avec Des Composés Similaires
CYCLOHEXANONE PEROXIDE can be compared with other similar compounds, such as:
Cyclohexanone peroxide: Similar in structure and properties, but differs in the specific arrangement of peroxide groups.
Di-tert-butyl peroxide: Another strong oxidizing agent, but with different molecular structure and reactivity.
Methyl ethyl ketone peroxide: Used in similar applications but has different physical and chemical properties.
The uniqueness of CYCLOHEXANONE PEROXIDE lies in its specific molecular structure, which imparts distinct reactivity and stability compared to other peroxides .
Propriétés
IUPAC Name |
1-(1-hydroperoxycyclohexyl)peroxycyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c13-11(7-3-1-4-8-11)16-17-12(15-14)9-5-2-6-10-12/h13-14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICXTANXZJJIBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(O)OOC2(CCCCC2)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
| Record name | CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/14668 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/14751 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058812 | |
| Record name | Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexanone peroxide, not more than 72% in solution is a white solid dissolved in some unkown organic solvent. Responders should try to identify the solvent being used. Solvent is added to lessen explosion hazard., 1-hydroxy-1'-hydroperoxy dicyclohexyl peroxide is an odorless thick white liquid. Sinks in water. (USCG, 1999), Liquid, Odorless thick white liquid or paste; [CAMEO] Moist white solid; [MSDSonline] | |
| Record name | CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/14668 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/14751 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexanone, peroxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanone peroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1353 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
315 °F Combustible solution) (dibutyl phthalate) (USCG, 1999), 315 °F | |
| Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/14751 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexanone peroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1353 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
OFF-WHITE THICK PASTE; INSOL IN WATER; SOL IN COMMON ORG SOLVENTS /PASTE WITH DIBUTYL PHTHALATE/, Insoluble in water; soluble in most organic solvents | |
| Record name | CYCLOHEXANONE PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/281 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.05 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/14751 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.00000071 [mmHg] | |
| Record name | Cyclohexanone peroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1353 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Grayish paste | |
CAS No. |
12262-58-7, 78-18-2 | |
| Record name | CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/14668 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/14751 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-[(1-Hydroperoxycyclohexyl)dioxy]cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanone peroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, peroxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanone, peroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-HYDROPEROXYCYCLOHEXYL 1-HYDROXYCYCLOHEXYL PEROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P1S15N7AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLOHEXANONE PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/281 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
76-77 °C | |
| Record name | CYCLOHEXANONE PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/281 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cyclohexanone Peroxide is primarily utilized as a radical initiator for the polymerization of unsaturated polyester resins (UPR), particularly in the production of low-density unsaturated polyester resin (LDUPR) composite materials . It is also used in various applications such as the manufacturing of artificial granite , wear-resistant coatings , and paper-plastic packaging .
ANone: While not extensively discussed in the provided abstracts, key spectroscopic techniques for characterizing CYHPO include:
A: CYHPO is inherently unstable and prone to decomposition, posing safety concerns , .
- Temperature: Elevated temperatures significantly accelerate its decomposition rate .
- Solvents: The choice of solvent impacts its decomposition. Solvents like cyclohexanol enhance stability, while others, like acetic acid, can accelerate decomposition .
- Acids: The presence of fatty acids, particularly stronger acids, significantly increases the rate of CYHPO decomposition .
- Plasticizers: The addition of plasticizers like dibutyl phthalate (DBP) and diethylene glycol dibenzoate (DEDB) can significantly reduce the thermal hazards associated with CYHPO by influencing its runaway reaction intensity and decomposition characteristics .
ANone: CYHPO is a powerful oxidizing agent and poses several safety concerns:
- Explosion Risk: It's highly susceptible to thermal decomposition, leading to a risk of explosion, especially in its pure form .
ANone: Due to its hazardous nature, handling CYHPO requires strict precautions:
ANone: CYHPO acts as a radical initiator through these steps:
A: Cobalt compounds, like cobalt naphthenate and cobalt octoate, act as accelerators for the decomposition of CYHPO. They enhance the rate of free radical generation, thereby speeding up the curing process of UPRs , .
ANone: Several factors influence the curing rate:
- Presence of Inhibitors: Certain substances, like hydroquinone, can inhibit the polymerization reaction and are often added to extend the pot life of UPR formulations .
ANone: The curing conditions directly influence the final properties of the cured UPR:
A: CYHPO, being an oil-soluble oxidant, is investigated for its potential in the oxidative desulfurization (ODS) of fuels to reduce sulfur content and comply with environmental regulations , , .
A: CYHPO has shown higher oxidative activity compared to other oil-soluble alkyl peroxides, such as tert-butyl hydroperoxide (TBHP) and tert-amyl hydroperoxide (TAHP) .
A: Molybdenum oxide (MoO3) supported on macroporous polyacrylic cationic exchange resin D113 has been studied as an effective catalyst for CYHPO-based ODS of dibenzothiophene (DBT) in fuels .
ANone: Several factors affect its effectiveness in ODS:
ANone: Potential advantages include:
ANone: Challenges include:
ANone: While not extensively explored in the provided research, CYHPO's oxidizing properties might find use in other applications such as:
ANone: While the provided abstracts lack specifics on computational studies, computational chemistry methods could provide insights into:
ANone: Future research could focus on:
ANone: While the provided abstracts don't offer specific details, potential concerns include:
A: While the provided research doesn't delve into the historical context, CYHPO likely gained prominence alongside the development of polyester resins in the mid-20th century . Its use has likely evolved in response to safety concerns, environmental regulations, and the search for more efficient alternatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















